The synthesis of clasto-lactacystin beta-lactone has been explored through various methodologies:
Clasto-lactacystin beta-lactone has a distinct molecular structure characterized by its beta-lactone ring. The molecular formula is , with a molecular weight of approximately 219.23 g/mol. The structure includes a bicyclic framework that contributes to its biological activity, particularly its ability to bind irreversibly to the proteasome.
Clasto-lactacystin beta-lactone undergoes several significant chemical reactions:
The mechanism of action of clasto-lactacystin beta-lactone primarily involves its role as an irreversible inhibitor of the 20S proteasome. By binding covalently to the active site of the proteasome, it disrupts the degradation of ubiquitinated proteins, leading to an accumulation of these proteins within cells. This accumulation can trigger various cellular responses, including apoptosis and cell cycle arrest. The compound's potency is reflected in its low half-maximal inhibitory concentration (IC50) value of approximately 1 µM .
Clasto-lactacystin beta-lactone exhibits several notable physical and chemical properties:
Clasto-lactacystin beta-lactone has various scientific applications:
Clasto-lactacystin β-lactone (molecular formula: C₁₀H₁₅NO₄; molecular weight: 213.23 Da) features a highly strained β-lactone ring fused to a γ-lactam, forming a bicyclic [3.2.0] scaffold [5] [6]. This architecture includes three contiguous chiral centers: (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione [5]. The β-lactone moiety (four-membered cyclic ester) is the active pharmacophore, enabling covalent modification of the proteasome’s catalytic subunits. Its electrophilic carbonyl carbon undergoes nucleophilic attack by the N-terminal threonine of proteasomal β-subunits, forming an acyl-enzyme adduct that irreversibly inhibits proteolytic activity [2] [4]. The stereochemistry at C5 and C6 dictates target specificity, as epimerization reduces potency [6].
Table 1: Key Structural Features of Clasto-Lactacystin β-Lactone
Property | Description |
---|---|
Molecular Formula | C₁₀H₁₅NO₄ |
Molecular Weight | 213.23 Da |
Core Structure | Bicyclic [3.2.0] system (β-lactone + γ-lactam) |
Key Functional Group | β-Lactone ring |
Stereochemistry | (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl configuration |
Reactivity | Nucleophile-dependent ring opening; targets N-terminal threonine |
Clasto-lactacystin β-lactone is derived biosynthetically from the bacterial metabolite lactacystin, produced by Streptomyces species. Isotopic labeling studies confirm that lactacystin incorporates three primary precursors: L-leucine, isobutyrate, and L-cysteine [7]. The pathway initiates with the condensation of L-leucine and isobutyrate to form a polyketide-like intermediate. L-cysteine then integrates into the scaffold, undergoing cyclization and oxidation to form the bicyclic β-lactone/γ-lactam core [7]. Enzymatic epimerization at C5 establishes the bioactive stereochemistry. Notably, lactacystin serves as a secreted precursor that spontaneously hydrolyzes extracellularly to yield the active β-lactone derivative under physiological pH [2] [3].
Table 2: Biosynthetic Precursors of Lactacystin/β-Lactone
Precursor | Role in Biosynthesis | Incorporation Site |
---|---|---|
L-Leucine | Provides α-amino and carboxyl groups | Forms γ-lactam ring and C4 methyl |
Isobutyrate | Donates acyl chain for β-lactone formation | Generates C1-hydroxy-2-methylpropyl side chain |
L-Cysteine | Supplies sulfur and carbon for heterocyclic fusion | Contributes to β-lactone carbonyl |
Lactacystin acts as a prodrug that undergoes pH-dependent hydrolysis to liberate the active clasto-lactacystin β-lactone. At pH ≥ 7.0, lactacystin spontaneously dehydrates to form the β-lactone intermediate via an intramolecular esterification [2] [6]. This conversion is transient: the β-lactone’s half-life in aqueous media is limited due to competing hydrolysis to inactive clasto-lactacystin dihydroxy acid. Kinetic studies reveal that lactacystin itself cannot inhibit the proteasome; only the β-lactone intermediate covalently modifies the proteasome’s catalytic β-subunits (e.g., X, Y, Z in mammals; LMP2/LMP7 in immunoproteasomes) [2] [4]. Conditions stabilizing lactacystin (e.g., acidic pH) prevent β-lactone formation and abolish proteasomal inhibition [2] [6].
Table 3: Hydrolysis Products of Lactacystin
Species | Conditions | Bioactivity |
---|---|---|
Lactacystin | pH < 7.0 | Stable precursor; inactive |
Clasto-lactacystin β-lactone | pH 8.0 (transient) | Active inhibitor (IC₅₀: 50 nM for 20S proteasome) |
Clasto-lactacystin dihydroxy acid | pH 8.0 (final product) | Inactive; hydrolyzed open-chain form |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: